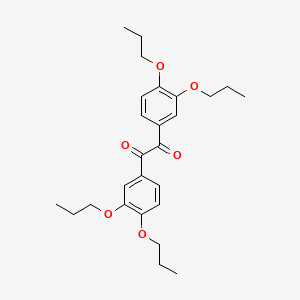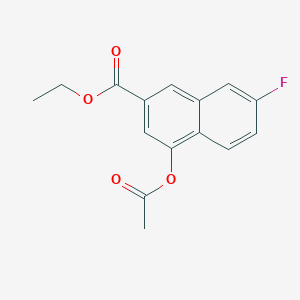![molecular formula C9H17NO3 B14282187 (2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)
(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-Methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a pyrrolidine ring, a methoxy group, and a methyl group, making it an interesting subject for stereochemical studies and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and ®-2-methyl-3-methoxypropanoic acid.
Coupling Reaction: The two starting materials are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,3R)-3-Methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
- (2R,3R)-2,3-Dibromo-3-phenylpropanoic acid
- (2R,3R)-2-Amino-3-methylpentanoic acid
- (2R,3R)-4-(Benzyloxy)-3-((2,6-dimethoxybenzoyl)oxy)-2-hydroxy-4-oxobutanoic acid
Comparison:
Structural Differences: While these compounds share some structural similarities, such as the presence of chiral centers and functional groups, (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid is unique due to its specific combination of a pyrrolidine ring, methoxy group, and methyl group.
Reactivity: The reactivity of (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid may differ from similar compounds due to its unique functional groups and stereochemistry.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(9(11)12)8(13-2)7-4-3-5-10-7/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t6-,7+,8-/m1/s1 |
Clé InChI |
ZGUZUQVQUIZGGC-GJMOJQLCSA-N |
SMILES isomérique |
C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)O |
SMILES canonique |
CC(C(C1CCCN1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


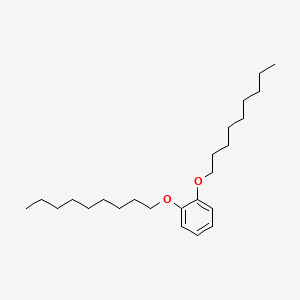

![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
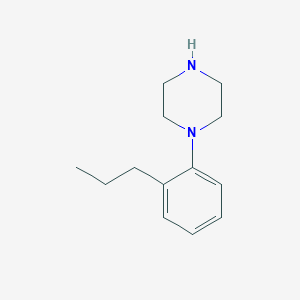
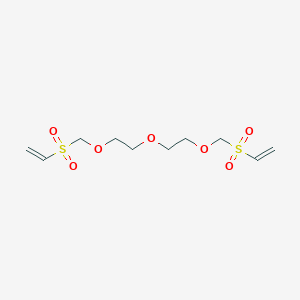
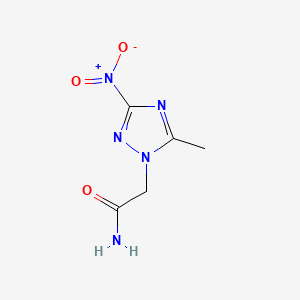

![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)
![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
